DNAC-1

Antibiotic Potentiation MRSA Thienothiophene Derivatives

Sourcing a validated β-lactam potentiator with defined mechanism and batch-to-batch consistency is a persistent challenge in MRSA combination therapy research. DNAC-1 (CAS 1006021-30-2) directly resolves this bottleneck: • Reduces oxacillin MIC 256-fold (FICI 0.313) against MRSA via membrane disruption and FtsZ/PBP2 mislocalization. • Potentiates ceftriaxone against A. baumannii and P. aeruginosa; non-brominated analogs show negligible activity. • Supplied with ≥98% purity and full QC documentation, ensuring reproducible preclinical data.

Molecular Formula C11H9BrN2S2
Molecular Weight 313.2 g/mol
Cat. No. B1670841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNAC-1
SynonymsDNAC-1;  DNAC 1;  DNAC1; 
Molecular FormulaC11H9BrN2S2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=C(S2)Br)C)C3=CC=NN3
InChIInChI=1S/C11H9BrN2S2/c1-5-8-6(2)10(12)16-11(8)15-9(5)7-3-4-13-14-7/h3-4H,1-2H3,(H,13,14)
InChIKeyMUNXAASMRMRSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNAC-1 Thienothiophene-Pyrazole Potentiator


5-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole (CAS: 1006021-30-2), also designated DNAC-1, is a small-molecule heterocyclic compound comprising a 5-bromo-3,4-dimethylthieno[2,3-b]thiophene core linked at the 2-position to a 1H-pyrazole ring. It functions as a potent potentiator of β-lactam antibiotics, enhancing their activity against a broad spectrum of Gram-positive and Gram-negative bacterial pathogens [1]. Its unique thieno[2,3-b]thiophene scaffold, combined with the specific bromo and methyl substitution pattern, distinguishes it from simpler pyrazole derivatives and other antibiotic adjuvants. The compound exhibits a molecular weight of 313.2 g/mol and demonstrates good solubility in DMSO, facilitating its use in various in vitro and in vivo experimental models.

Structural Specificity of DNAC-1 Activity


The activity of 5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole (DNAC-1) is exquisitely sensitive to its exact chemical structure. Simple substitution of the 5-bromo group or alteration of the pyrazole linkage can ablate or drastically reduce its β-lactam potentiating activity [1]. For instance, the regioisomeric 3-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole lacks the same potentiation profile, while removal of the bromine atom (as in the 3,4-dimethylthieno[2,3-b]thiophene analog) results in a compound with negligible synergy with oxacillin. Furthermore, the compound's unique mechanism—disruption of membrane integrity and mislocalization of key cell division proteins (FtsZ, PBP2, PBP4)—is a specific consequence of its precise molecular architecture and is not a general property of thienothiophenes or pyrazoles [2]. Therefore, generic substitution with any other thienothiophene-pyrazole hybrid cannot replicate the defined and quantifiable effects of DNAC-1.

DNAC-1 vs. Analogs: Quantitative Comparison


Bromo-Dependent Oxacillin Potentiation Against MRSA

DNAC-1 exhibits a profound reduction in the minimum inhibitory concentration (MIC) of oxacillin against MRSA strain USA300. At a concentration of 4 μg/mL, DNAC-1 reduces the oxacillin MIC from 64 μg/mL to 0.25 μg/mL—a 256-fold decrease [1]. In contrast, the structurally related non-brominated analog, 5-(3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole, fails to potentiate oxacillin under identical conditions, with the MIC remaining at 64 μg/mL. This demonstrates that the 5-bromo substituent is essential for the potentiation activity.

Antibiotic Potentiation MRSA Thienothiophene Derivatives

Oxacillin Synergy Confirmed by FICI

In checkerboard synergy assays, DNAC-1 demonstrates a Fractional Inhibitory Concentration Index (FICI) of ≤0.5 when combined with oxacillin, indicating strong synergism [1]. This is in stark contrast to the indifference (FICI 0.5-4) observed with the non-brominated thienothiophene-pyrazole analog. The FICI for DNAC-1 with oxacillin was calculated as 0.313, confirming a highly synergistic interaction that is not observed with other β-lactam potentiators like clavulanic acid (which has no effect on MRSA due to its β-lactamase inhibitory mechanism).

Synergy Analysis Checkboard Assay FICI

In Vivo Efficacy in a Murine Abscess Model

In a murine subcutaneous coinjection model using 10^8 CFU of MRSA USA300 as a challenge inoculum, treatment with DNAC-1 alone or DNAC-1 combined with a sub-MIC of oxacillin resulted in a 6-log reduction in bacterial load and significantly decreased abscess formation compared to untreated controls [1]. This level of in vivo efficacy is not reported for other thienothiophene-pyrazole derivatives, including the bis-pyrazole compound 5d which, while potent in vitro, lacks published in vivo data in the same model. Furthermore, DNAC-1 exhibited no generalized toxicity toward mammalian host cells in vitro.

In Vivo Antibacterial Efficacy Combination Therapy Murine Infection Model

Ceftriaxone Potentiation in Gram-Negative Bacteria

DNAC-1 demonstrates a broad spectrum of β-lactam potentiation. In combination with ceftriaxone, DNAC-1 significantly reduces the MIC against several clinically relevant Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter aerogenes [1]. For instance, the MIC of ceftriaxone against A. baumannii was reduced from 64 μg/mL to 4 μg/mL in the presence of 2 μg/mL DNAC-1, representing a 16-fold decrease. In contrast, the bis-pyrazole derivative 5d from the 2013 study shows no activity against Gram-negative pathogens, being only effective against Gram-positive strains and fungi.

Gram-Negative Bacteria Ceftriaxone Potentiation Acinetobacter baumannii

DNAC-1 Research Applications


MRSA Combination Therapy Development

For pharmaceutical researchers and academic groups focused on developing new combination therapies for methicillin-resistant Staphylococcus aureus (MRSA) infections, DNAC-1 serves as a critical tool compound. Its potent and specific synergistic activity with oxacillin, reducing its MIC by 256-fold and achieving a strong FICI of 0.313, provides a robust chemical probe for studying β-lactam potentiation mechanisms and for validating new therapeutic approaches in preclinical models [1].

Mechanistic Studies of Cell Division & Wall Synthesis

DNAC-1 is an invaluable chemical biology tool for investigating the interplay between membrane integrity, cell wall synthesis, and bacterial division. Its unique ability to cause mislocalization of FtsZ, PBP2, and PBP4, coupled with a rapid loss of membrane potential, makes it a precise probe for dissecting these essential processes [1]. This is particularly relevant for groups studying the mechanism of action of novel antimicrobials or seeking to identify new drug targets.

Ceftriaxone Combinations for Gram-Negative Infections

Given its demonstrated ability to potentiate ceftriaxone against clinically challenging Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, DNAC-1 is a prime candidate for research aimed at expanding the utility of existing cephalosporins [1]. Researchers focused on overcoming intrinsic and acquired resistance in Gram-negative bacteria can leverage DNAC-1's unique profile to explore new combination regimens in in vitro and in vivo models.

Thienothiophene SAR Control Compound

For medicinal chemists exploring the thieno[2,3-b]thiophene scaffold, DNAC-1 provides a well-characterized benchmark. Its specific substitution pattern (5-bromo-3,4-dimethyl) is essential for activity, as evidenced by the complete loss of function in the non-brominated analog [1]. Thus, DNAC-1 serves as an essential positive control in SAR studies aimed at understanding the structural determinants of β-lactam potentiation and antimicrobial activity within this chemical class.

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